3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a complex organic compound characterized by its unique structural features, which include both aldehyde and ether functionalities. This compound is of interest in various fields of chemistry, particularly in synthetic organic chemistry and medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical reactions involving starting materials such as 4-methoxybenzaldehyde and 4-formylphenol. The synthesis often involves multiple steps, including the formation of ether linkages and the introduction of aldehyde groups.
3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde falls under the category of aromatic aldehydes. It is classified based on its functional groups, specifically as an aromatic compound due to the presence of benzene rings, and as an aldehyde due to the terminal carbonyl group.
The synthesis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde typically involves several key steps:
The reaction conditions often include:
The molecular formula for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is . The structure consists of two aromatic rings connected by a methylene bridge, with one ring containing a formyl group and the other containing a methoxy group.
3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions:
The reactivity of this compound can be influenced by:
The mechanism for reactions involving 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde typically follows these steps:
Kinetic studies may reveal that reaction rates depend on solvent polarity and temperature, influencing both nucleophilicity and electrophilicity.
3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde has potential applications in:
The systematic IUPAC name for this compound is 3-[(4-formylphenoxy)methyl]-4-methoxybenzaldehyde, reflecting its bis-aldehyde functionality and ether linkage. The name explicitly defines:
Table 1: Accepted Nomenclature Variants
Nomenclature System | Name |
---|---|
IUPAC Systematic | 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde |
CAS Registry | 438221-65-9 [2] [6] |
Synonym | 4-Methoxy-3,4'-oxydi-benzaldehyde [5] |
The compound has the empirical formula C₁₆H₁₄O₄, as confirmed by multiple analytical sources [1] [2] [4]. Its molecular weight is 270.28 g/mol, calculated as follows:
Table 2: Molecular Properties
Property | Value |
---|---|
Empirical Formula | C₁₆H₁₄O₄ |
Exact Mass | 270.0892 Da |
Monoisotopic Mass | 270.0892 Da |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
The canonical SMILES for this compound is COC1=CC=C(C=C1COC2=CC=C(C=O)C=C2)C=O, which encodes:
COc1ccc(...)cc1
(methoxy-substituted benzene) COC
(linked to ring A at position 3) OC2=CC=C(C=O)C=C2
(para-formyl-substituted benzene) [4].The InChIKey LPDMLHLDMTXWGI-UHFFFAOYSA-N provides a unique, hash-based identifier derived from its full InChI descriptor:InChI=1S/C16H14O4/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-10H,11H2,1H3
[4].This key enables precise database searches across platforms like PubChem and SciFinder. CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: